Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate
CAS No.:
Cat. No.: VC15747394
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18) |
| Standard InChI Key | OGVBRAYGRYZZEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate features a thiazolo[5,4-b]pyridine moiety linked via an amino group to a para-substituted ethyl benzoate (Figure 1). The thiazolo[5,4-b]pyridine system consists of a pyridine ring fused with a thiazole ring at positions 5 and 4-b, creating a planar, conjugated system that enhances electronic delocalization . The ethyl benzoate group introduces steric bulk and polarizability, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Properties
The planar structure of the thiazolopyridine core facilitates π-π stacking interactions, a feature critical for binding to hydrophobic pockets in biological targets like kinases . The amino linkage between the heterocycle and benzoate allows rotational flexibility, enabling conformational adaptability during molecular recognition.
Synthetic Pathways
General Synthesis Strategy
The synthesis of Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves a multi-step sequence starting from commercially available precursors (Figure 2) :
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Thiazolopyridine-2-amine Preparation: Cyclocondensation of 2-aminopyridine derivatives with thiourea or thioamides under acidic conditions yields the thiazolo[5,4-b]pyridine-2-amine core .
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Coupling with Ethyl 4-Bromobenzoate: A Buchwald-Hartwig amination or Ullmann-type reaction couples the amine to ethyl 4-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(OAc)) and a base (e.g., CsCO) .
Key Reaction Conditions
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Temperature: 80–120°C
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Solvent: Dimethylformamide (DMF) or toluene
Analytical Validation
Post-synthesis purification employs flash chromatography (silica gel, dichloromethane/methanol gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . For example, the -NMR spectrum exhibits characteristic signals at δ 1.3 ppm (ethyl triplet), δ 4.3 ppm (ester methylene), and aromatic protons between δ 7.1–8.2 ppm.
| Compound | c-KIT WT IC (μM) | c-KIT V560G/D816V IC (μM) |
|---|---|---|
| Imatinib | 0.21 | 38.2 |
| Sunitinib | 0.15 | 5.89 |
| 6r (Analog) | 0.18 | 4.77 |
Antimicrobial Properties
While direct evidence for Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is lacking, structurally related thiazolopyridines show broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The mechanism likely involves disruption of microbial cell membrane integrity via thiazole sulfur interactions.
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
No studies have directly assessed this compound’s pharmacokinetics, toxicity, or in vivo efficacy. Computational modeling predicts moderate blood-brain barrier permeability (logBB = −0.3) and CYP3A4-mediated metabolism.
Synthesis Optimization
Current protocols suffer from moderate yields and expensive palladium catalysts. Future work should explore nickel-catalyzed couplings or photochemical methods to improve efficiency .
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